2,3,4,5-Tetrafluoro-6-nitroaniline

概要

説明

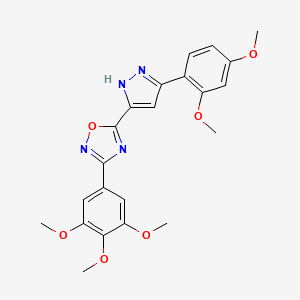

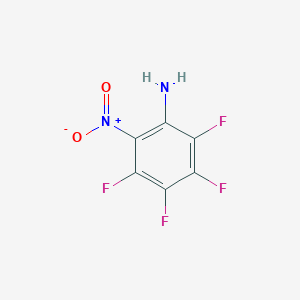

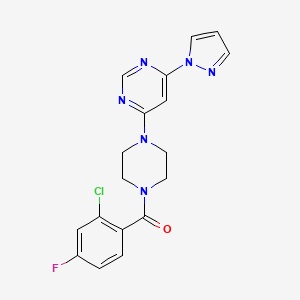

2,3,4,5-Tetrafluoro-6-nitroaniline is a chemical compound with the molecular formula C6H2F4N2O2 . It has a molecular weight of 210.08600 . The compound is also known by the name nitro-2-amino-3,4,5,6-tetrafluorobenzene .

Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, two hydrogen atoms, four fluorine atoms, two nitrogen atoms, and two oxygen atoms . The exact mass of the molecule is 210.00500 .科学的研究の応用

Synthesis of Tetrafluorobenzheterocycles

2,3,4,5-Tetrafluoro-6-nitroaniline, synthesized by amination of pentafluoronitrobenzene, has been used as a precursor for the synthesis of various tetrafluorobenzheterocycles. These include benzimidazoles, triazoles, and quinoxalines, which have applications in fungicidal activities (Heaton, Hill, & Drakesmith, 1997).

Exploration in Mass Spectrometry

The compound has been studied in the context of negative-ion electrospray mass spectrometry. Its unique fragmentation patterns in the mass spectrometer, especially in the negative-ion mode, aid in differentiating isomeric structures, which is valuable in analytical chemistry (Gierczyk, Grajewski, & Zalas, 2006).

Catalytic Reduction Research

Research on the catalytic reduction of nitroanilines, including this compound, has been conducted. This research is important for understanding the transformation of these compounds into less toxic and environmentally benign products (Naseem, Begum, & Farooqi, 2017).

Hydrogen Bonding Studies

Studies on the hydrogen bonding properties of C-substituted nitroanilines have been conducted, providing insights into molecular structures and interactions. This research is significant for understanding the chemical behavior and potential applications of such compounds (Glidewell, Low, McWilliam, Skakle, & Wardell, 2002).

Environmental Treatment Technologies

Research has been conducted on the enhanced treatment of wastewater containing nitroaniline compounds. This includes studies on various treatment technologies and their efficiency in removing these toxic compounds from the environment (Mei et al., 2020).

Safety and Hazards

2,3,4,5-Tetrafluoro-6-nitroaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and proteins, affecting their function and activity .

Mode of Action

It’s possible that the compound interacts with its targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of protein conformation .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular processes .

Result of Action

The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,5-Tetrafluoro-6-nitroaniline . These factors could include temperature, pH, presence of other molecules, and the specific cellular environment.

特性

IUPAC Name |

2,3,4,5-tetrafluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGOZLMDKSUORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2849370.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2849375.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2849378.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2849388.png)